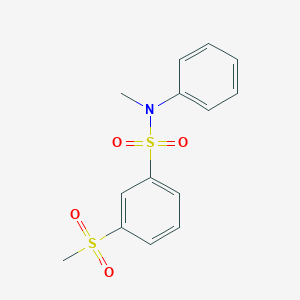![molecular formula C15H14FNO3 B5331207 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5331207.png)
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide, also known as JNJ-47965567, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. In
Wirkmechanismus
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide exerts its therapeutic effects by binding to specific targets in the body. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. By inhibiting PARP, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide induces DNA damage and apoptosis in tumor cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting PDE4, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide reduces the production of cytokines and, consequently, inflammation. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide targets the receptor N-methyl-D-aspartate (NMDA), which is involved in synaptic plasticity. By enhancing NMDA receptor function, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide improves cognitive function.
Biochemical and physiological effects:
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects in various studies. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to induce DNA damage and apoptosis in tumor cells, while sparing normal cells. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce the production of inflammatory cytokines and improve lung function in animal models of asthma. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function and enhance synaptic plasticity in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has several advantages for lab experiments, including its high potency, selectivity, and solubility. However, one limitation of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
For research on 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide include exploring its efficacy in combination with other therapies, optimizing dosing regimens, and investigating its potential in other disease indications. Additionally, further studies are needed to elucidate the mechanisms underlying 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide's therapeutic effects and to identify potential biomarkers for patient selection.
Synthesemethoden
The synthesis of 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide involves the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a coupling reagent and a base. The resulting intermediate is then treated with an amine to form the final product. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cell proliferation. In inflammation research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 4-[(4-fluorobenzyl)oxy]-3-methoxybenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIUMPSJMWWUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(2-chlorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5331127.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B5331134.png)
![{4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B5331156.png)
![5-methyl-1-{2-oxo-2-[2-(3-phenylpropyl)-4-morpholinyl]ethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5331160.png)
![6-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5331161.png)


![4-(1,3-benzodioxol-5-ylcarbonyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331179.png)

![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)

